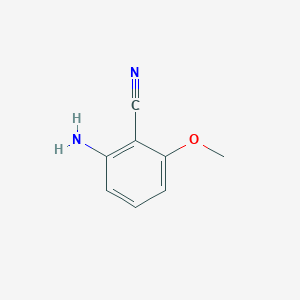

2-Amino-6-methoxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVLXRZXEOPYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507800 | |

| Record name | 2-Amino-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-37-3 | |

| Record name | 2-Amino-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Amino 6 Methoxybenzonitrile and Its Derivatives

Established Synthetic Pathways

The principal routes for the synthesis of 2-amino-6-methoxybenzonitrile and its derivatives can be broadly categorized into three main strategies: nucleophilic aromatic substitution, reduction of functional groups, and multi-step synthetic sequences.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAᵣ) is a fundamental strategy for introducing an amino group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. This approach is highly relevant for the synthesis of this compound from halogenated precursors.

The direct amination of a halogenated benzonitrile (B105546), such as a chloro or fluoro derivative, is a common and effective method. The reaction proceeds via an addition-elimination mechanism, where a nucleophile (in this case, an amine source like ammonia) attacks the carbon atom bearing the halogen, forming a Meisenheimer complex. The subsequent elimination of the halide ion yields the aminated product. The presence of the nitrile group, an electron-withdrawing substituent, facilitates this reaction by stabilizing the negatively charged intermediate.

A closely related synthesis is that of 2-amino-6-fluoro-4-methoxy-benzonitrile, which demonstrates the viability of this pathway. In this procedure, 2,6-difluoro-4-methoxybenzonitrile is treated with ammonia in dimethyl sulfoxide (DMSO) at an elevated temperature to yield the mono-aminated product in high yield. A similar transformation can be envisioned for the synthesis of this compound starting from 2-fluoro-6-methoxybenzonitrile or 2-chloro-6-methoxybenzonitrile. For instance, the reaction of 2,6-dichloro-3-nitrobenzonitrile with ammonia in ethanol at 80°C has been reported to selectively produce 2-amino-6-chloro-3-nitrobenzonitrile, highlighting the feasibility of selective mono-amination in di-halogenated systems.

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| 2,6-difluoro-4-methoxybenzonitrile | Ammonia | DMSO | 80°C | 2-amino-6-fluoro-4-methoxy-benzonitrile | 91% |

| 2,6-dichloro-3-nitrobenzonitrile | Ammonia | Ethanol | 80°C | 2-amino-6-chloro-3-nitrobenzonitrile | Not specified |

Nitrile Reduction Approaches

Reduction of a nitrile group to a primary amine is a fundamental transformation in organic synthesis. However, in the context of synthesizing this compound, the focus is typically on the reduction of a nitro group on a precursor molecule that already contains the nitrile and methoxy (B1213986) functionalities.

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro groups to amines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be tuned to achieve high selectivity for the nitro group reduction without affecting other functional groups like the nitrile or methoxy groups.

| Precursor | Catalyst | Hydrogen Source | Typical Conditions | Product |

| 2-nitro-6-methoxybenzonitrile | Pd/C or Raney Ni | H₂ gas | Room temperature to moderate heat, atmospheric to moderate pressure | This compound |

Strong hydride-reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing a wide range of functional groups, including nitro compounds and nitriles. However, the high reactivity of LiAlH₄ can sometimes lead to a lack of selectivity. While LiAlH₄ can reduce aliphatic nitro compounds to amines, its reaction with aromatic nitro compounds can sometimes lead to the formation of azo compounds as byproducts.

The reduction of 2-nitro-6-methoxybenzonitrile with LiAlH₄ would need to be carefully controlled to favor the formation of the desired amine without reducing the nitrile group. The nitrile group itself is susceptible to reduction by LiAlH₄ to a primary amine. Therefore, achieving selective reduction of the nitro group in the presence of a nitrile using a powerful reducing agent like LiAlH₄ presents a significant challenge. Alternative, milder reducing agents or specific reaction conditions might be necessary to achieve the desired transformation. Research has shown that aromatic nitro compounds can be reduced to anilines in high yields using a combination of LiAlH₄ and titanium tetrachloride (TiCl₄), a system that may offer different selectivity profiles.

| Precursor | Reducing Agent | Typical Solvent | Potential Product(s) | Notes |

| 2-nitro-6-methoxybenzonitrile | LiAlH₄ | Diethyl ether or THF | This compound, 2-aminomethyl-6-methoxyaniline, azo-compound | Selectivity can be an issue. The nitrile group is also susceptible to reduction. |

Multistep Syntheses from Aromatic Precursors

A strategic approach to synthesizing this compound involves a multi-step sequence starting from a more readily available aromatic compound. This allows for the sequential introduction and modification of functional groups to build the target molecule.

One plausible synthetic route could commence with a simple substituted aniline (B41778), such as m-anisidine (3-methoxyaniline). The synthesis could proceed through the following hypothetical steps:

Diazotization and Sandmeyer Reaction: The amino group of m-anisidine can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent treatment with a cyanide salt, such as copper(I) cyanide (in a Sandmeyer reaction), would introduce the nitrile group, yielding 3-methoxybenzonitrile.

Nitration: The resulting 3-methoxybenzonitrile could then be nitrated. The methoxy group is an ortho-, para-director, and the nitrile group is a meta-director. The directing effects of these two groups would need to be carefully considered to achieve the desired regiochemistry for the introduction of the nitro group at the 2-position to form 2-nitro-6-methoxybenzonitrile.

Reduction: The final step would be the selective reduction of the nitro group to an amino group, as described in the nitrile reduction approaches (e.g., catalytic hydrogenation), to afford the final product, this compound.

A similar multi-step approach has been described for the synthesis of 2-amino-5-chlorobenzonitrile, which starts from anthranilic acid and involves chlorination, conversion to an acid chloride, amidation, and finally dehydration to form the nitrile. This demonstrates the utility of multi-step sequences in constructing substituted benzonitriles.

| Starting Material | Key Intermediates | Final Step | Product |

| m-Anisidine | 3-methoxybenzonitrile, 2-nitro-6-methoxybenzonitrile | Reduction of the nitro group | This compound |

Transformations Involving Intermediate Compounds

The synthesis of derivatives of this compound can be achieved through various transformations of intermediate compounds. For instance, 2-amino-4,6-dimethoxybenzamide can be synthesized from 2-amino-4,6-dimethoxybenzonitrile by hydration using a hydrating agent like methanesulfonic acid. This process may also involve a re-precipitation step of the benzonitrile before the hydration reaction, which is typically heated for one to two hours at temperatures between 100-115°C. The reaction mixture can be further treated with water and dichloromethane.

Another synthetic route involves the deprotection of 2-cyano-3,5-dimethoxytrifluoroacetanilide to yield 2-amino-4,6-dimethoxybenzonitrile. This intermediate is then hydrated to form the desired 2-amino-4,6-dimethoxybenzamide. The synthesis can also start from 3,5-dimethoxyaniline, which is protected with trifluoroacetic anhydride to produce 3,5-dimethoxytrifluoroacetanilide, a precursor to the benzonitrile derivative. These multistep syntheses, however, can sometimes involve unstable intermediates and may result in low yields, making them less suitable for large-scale commercial production google.com.

Derivations from o-Anisidine Analogues

o-Anisidine, or 2-methoxyaniline, serves as a crucial starting material for the synthesis of various compounds, including dyes wikipedia.orgnih.gov. It is commercially produced by the methanolysis of 2-chloronitrobenzene to form o-nitroanisole, which is subsequently reduced to o-anisidine wikipedia.org. This versatile intermediate can then be used in further reactions to produce derivatives of this compound.

The hydrolysis of benzonitrile derivatives is a key step in the synthesis of anthranilic acid and its analogues. Anthranilic acid, or 2-aminobenzoic acid, is an amphoteric compound containing both a carboxylic acid and an amino group wikipedia.orgnih.gov. Industrially, anthranilic acid is produced from phthalic anhydride through amination to form a sodium salt of phthalamic acid, which then undergoes a Hofmann rearrangement induced by hypochlorite to yield anthranilic acid wikipedia.org. A similar principle can be applied to the hydrolysis of substituted benzonitriles to their corresponding anthranilic acids. For example, the synthesis of 2-amino-5-chlorobenzonitrile can be achieved from anthranilic acid in a four-step process involving chlorination, conversion to the acid chloride, amination to the amide, and finally dehydration to the nitrile chemicalbook.com.

Condensation reactions are instrumental in building complex molecular scaffolds from simpler precursors. For instance, a one-pot, three-component condensation reaction between an aldehyde, malononitrile, and a thiol can be used to synthesize 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines researchgate.netresearchgate.net. This method is considered environmentally benign as it occurs at ambient temperature and avoids complex work-up and purification procedures researchgate.netresearchgate.net. Similarly, 2-amino-4,6-diphenylnicotinonitriles can be synthesized in a two-step process. The first step involves the base-catalyzed reaction of acetophenones and aldehydes to form chalcones. The second step is the reaction of these chalcones with malononitrile and ammonium acetate to yield the final nicotinonitrile derivatives mdpi.com. These condensation strategies highlight the versatility of building complex heterocyclic structures from readily available starting materials.

Advanced Synthetic Strategies and Green Chemistry Considerations

Catalyst Development for Environmentally Benign Synthesis

The development of environmentally friendly catalysts is a significant focus in modern organic synthesis, aiming to reduce waste and improve efficiency eurekaselect.com. This includes the use of solid acid catalysts like metal oxides, zeolites, and clays, as well as soluble catalysts that can be regenerated and reused eurekaselect.com. An example of a green synthetic protocol is the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines using diethylamine as a catalyst at room temperature, which minimizes the need for harsh reaction conditions and complex purification steps researchgate.netresearchgate.net.

| Catalyst Type | Example | Application | Reference |

| Solid Acid | Zeolites, Clays | Friedel-Crafts reactions, rearrangements | eurekaselect.com |

| Homogeneous | Metal triflates, Heteropoly acids | Various organic syntheses | eurekaselect.com |

| Organocatalyst | Diethylamine | Synthesis of sulfanylpyridines | researchgate.netresearchgate.net |

Application of Eco-Friendly and Biomass-Derived Catalysts

The use of catalysts derived from biomass is a growing area of green chemistry, offering a sustainable alternative to traditional metal-based catalysts eurekalert.orgrsc.orgmdpi.com. These materials are often abundant, inexpensive, and can be chemically modified to create highly effective catalysts mdpi.com. For example, kinnow peel waste has been developed into a green catalyst for the ring-opening of epichlorohydrin with aromatic amines to synthesize β-amino alcohols nih.govnih.gov. This approach not only utilizes waste material but also provides an efficient catalyst for producing valuable chemical intermediates nih.gov.

Single-atom catalysts (SACs) derived from biomass are also gaining attention due to their high atomic efficiency and selectivity eurekalert.org. Although large-scale fabrication can be challenging and costly, using biomass as a ligand source presents a more sustainable and cost-effective solution eurekalert.org. Research has shown that biomass-derived SACs can be as effective as traditional metal nanoparticle catalysts in various reactions eurekalert.org.

| Biomass Source | Catalyst Type | Application | Reference |

| Kinnow Peel | Green catalyst | Synthesis of β-amino alcohols | nih.govnih.gov |

| Algae, Rice Husk | Single-Atom Catalysts (SACs) | Various catalytic reactions | eurekalert.org |

| Dead Neem Leaves | Activated carbon-supported magnetic copper catalysts | Chan–Lam coupling and oxidations | mdpi.com |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce pollution, lower costs, and simplify experimental procedures. In the synthesis of aminonitriles, eliminating the solvent can lead to faster reaction times and higher yields.

One-pot, multicomponent reactions are particularly well-suited for solvent-free conditions. For instance, the synthesis of various α-aminonitriles has been achieved with high efficiency by reacting aldehydes, amines, and trimethylsilyl cyanide (TMSCN) without any solvent. organic-chemistry.org This approach, an extension of the classic Strecker synthesis, avoids the use of catalysts and solvents, thereby minimizing waste. organic-chemistry.org Aldehydes, in particular, react rapidly under these conditions, often resulting in nearly quantitative yields of the corresponding α-aminonitriles in under 15 minutes. organic-chemistry.org This methodology is highly efficient with both primary and secondary amines. organic-chemistry.org

While specific studies detailing a solvent-free synthesis for this compound are not prevalent, the principles from related syntheses can be applied. For example, a method for producing 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives was successfully developed under fusion conditions without any solvent or catalyst, achieving high yields. scispace.com This demonstrates the feasibility of synthesizing complex nitrile-containing aromatic compounds in the absence of a solvent medium. Such an approach for this compound would likely involve the direct reaction of appropriate precursors at an elevated temperature, potentially reducing reaction time and eliminating the environmental impact associated with solvent use and disposal.

Key Findings in Solvent-Free Aminonitrile Synthesis:

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Aldehydes, Amines, TMSCN | Solvent-free, Catalyst-free | < 15 minutes | Nearly quantitative | organic-chemistry.org |

Microwave-Assisted and Sonochemical Synthesis Techniques

Modern synthetic techniques such as microwave irradiation and sonochemistry offer significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often, milder reaction conditions.

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool in organic synthesis, enabling rapid and efficient chemical transformations. indexcopernicus.com In the synthesis of heterocyclic compounds related to this compound, microwave irradiation has been shown to be highly effective. For example, the synthesis of 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitrile derivatives was achieved in just 2 minutes at 140°C under microwave irradiation, resulting in high yields (e.g., 89% for one derivative). scispace.com This represents a significant improvement over traditional methods that often require prolonged reaction times and generate only moderate yields. scispace.com

Microwave-assisted multicomponent reactions are particularly valuable for generating diverse heterocyclic structures efficiently. vu.nl The synthesis of various pyridine and quinoline (B57606) derivatives has been successfully accomplished using microwave activation, which often leads to higher yields and shorter reaction times compared to conventional heating. mdpi.com For instance, the synthesis of 2-amino-6-methoxy benzothiazole derivatives has utilized microwave irradiation to accelerate the reaction between 6-methoxy-1,3-benzothiazol-2-amine and ethyl chloroacetate, completing the reaction in seconds. iosrjournals.org These examples highlight the potential for applying microwave-assisted techniques to the synthesis of this compound and its derivatives, promising rapid and high-yield production.

Comparative Synthesis Data:

| Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating (Chromenes) | Prolonged | Moderate | scispace.com |

| Microwave Irradiation (Chromenes) | 2 minutes | High (e.g., 89%) | scispace.com |

| Conventional Heating (Pyridines) | Not specified | Moderate to Good | mdpi.com |

Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions through a phenomenon called acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. mdpi.com This process creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. While specific applications in the synthesis of this compound are not widely documented, sonochemistry is a recognized method for producing various nanostructures and organic compounds. mdpi.com The advantages include faster reaction times, cost-effectiveness, and the ability to produce materials with unique properties, such as smaller particle sizes and higher colloidal stability. mdpi.com The application of sonochemistry to the synthesis of benzonitrile derivatives could potentially offer a green and efficient alternative to traditional methods.

Atom Economy and Waste Minimization in Synthesis Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comjocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com The ideal chemical process would have a 100% atom economy, where all reactant atoms are found in the final product. primescholars.com

In designing a synthesis for this compound, maximizing atom economy is a crucial consideration. This involves selecting reaction types that are inherently atom-economical, such as addition and cycloaddition reactions. Conversely, substitution and elimination reactions often have poor atom economy because they generate stoichiometric byproducts that constitute waste. primescholars.com For example, the Gabriel synthesis of amines is known for its extremely low atom economy. primescholars.com

Strategies to improve atom economy and minimize waste in the synthesis of this compound and its derivatives include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones ensures that the catalyst is regenerated and reused, thus not contributing to the waste stream. jocpr.com

Solvent Optimization: Reducing or eliminating the use of hazardous solvents, as discussed in the solvent-free synthesis section, is a key aspect of waste minimization. jocpr.comresearchgate.net

Reaction Design: Prioritizing addition reactions and multicomponent reactions where multiple starting materials are combined in a single step to form the final product with few or no byproducts.

Poor atom economy is a common issue in the synthesis of fine chemicals and pharmaceuticals, where complex structures often necessitate multi-step syntheses using reactions that are reliable but not necessarily efficient in terms of atom utilization. primescholars.com Therefore, a focus on inventing new, more atom-economic reactions is essential for the future of sustainable chemical manufacturing. researchgate.net By integrating these principles into the synthetic design for this compound, chemists can develop processes that are not only effective but also environmentally responsible.

Chemical Reactivity and Derivatization Studies of 2 Amino 6 Methoxybenzonitrile

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 2-amino-6-methoxybenzonitrile can proceed through different pathways, largely dependent on the nature of the nucleophile and the reaction conditions.

Reactivity of Amino and Methoxy (B1213986) Moieties as Nucleophiles

The amino and methoxy groups of this compound possess lone pairs of electrons, rendering them nucleophilic. The amino group, being a stronger nucleophile than the methoxy group, can participate in a variety of reactions. For instance, it can react with electrophiles such as acyl chlorides or anhydrides to form the corresponding N-acylated derivatives.

While direct nucleophilic substitution on the aromatic ring is generally challenging due to the electron-rich nature of the benzene (B151609) ring, the presence of the electron-donating amino and methoxy groups further disfavors classical SNAr reactions. However, under specific conditions, such as photochemical activation, nucleophilic substitution of the methoxy group has been observed in related methoxyanthraquinones, where ammonia and primary aliphatic amines can displace the methoxy group to yield amino- or alkylamino-anthraquinones. rsc.org

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the electron-donating amino and methoxy groups. wikipedia.org

Regioselectivity Directed by Electron-Donating Groups

The amino and methoxy groups are both ortho, para-directing activators. wikipedia.org In this compound, the amino group is at position 2 and the methoxy group is at position 6. The combined directing effects of these two groups strongly favor electrophilic attack at the positions ortho and para to them. Specifically, the positions most activated for electrophilic substitution are C3, C4, and C5. The precise regioselectivity will depend on the specific electrophile and reaction conditions, with steric hindrance from the existing substituents also playing a role. The electron density donated by these activating groups is concentrated at the ortho and para positions, making them more susceptible to attack by electron-deficient species. wikipedia.org

Redox Chemistry of Functional Groups

The amino and nitrile functional groups in this compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation Pathways of the Amino Group (e.g., to imine)

The primary amino group can be oxidized to various functional groups. A common oxidation pathway involves the conversion of the amine to an imine. nih.gov This transformation typically involves the loss of two electrons and two protons from the amine. nih.gov The oxidation can be achieved using various oxidizing agents. For instance, flavoprotein-catalyzed amine oxidation is a known biological process that converts amines to imines, which can then be hydrolyzed to aldehydes or ketones. nih.gov Electrochemical methods can also be employed for the oxidation of amines, often proceeding through a radical cation intermediate. mdpi.com

Reduction Pathways of the Nitrile Group (e.g., to amine or carboxylic acid)

The nitrile group is a versatile functional group that can be reduced to a primary amine or hydrolyzed to a carboxylic acid.

Reduction to Primary Amine:

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily reduces nitriles to primary amines. libretexts.orglibretexts.org The reaction typically involves a nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by an aqueous workup. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. libretexts.orgwikipedia.org This is often an economically viable route for the large-scale production of primary amines. wikipedia.org

Diisopropylaminoborane: In the presence of a catalytic amount of lithium borohydride, diisopropylaminoborane can effectively reduce a wide range of nitriles to primary amines in excellent yields. nih.govresearchgate.net Benzonitriles with electron-donating groups, such as the methoxy group in the target compound, may require refluxing in a solvent like tetrahydrofuran (THF) for complete reduction. nih.govresearchgate.net

| Reducing Agent | Reaction Conditions | Product | Yield |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, followed by aqueous workup | Primary Amine | High |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂, elevated temperature and pressure | Primary Amine | Varies with catalyst and conditions |

| Diisopropylaminoborane / cat. LiBH₄ | THF, reflux | Primary Amine | Good to Excellent |

Hydrolysis to Carboxylic Acid:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org

Oxidative and Reductive Transformations of Related Benzonitrile (B105546) Analogues (e.g., to 2-methoxybenzoic acid, 2-methoxybenzylamine)

The benzonitrile moiety is a versatile functional group that can undergo various transformations. In analogues similar to this compound, the nitrile group can be converted to other functional groups through oxidative or reductive pathways. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, yielding valuable synthetic intermediates.

One key transformation is the hydrolysis of the nitrile group to a carboxylic acid. This reaction is typically carried out under acidic or basic conditions. In the context of a related compound, the synthesis of 2-methoxy-6-methylbenzoic acid can be achieved through a multi-step process that involves the hydrolysis of a benzonitrile precursor google.com. While direct hydrolysis of this compound would yield 2-amino-6-methoxybenzoic acid, the general principle involves the nucleophilic attack of water or hydroxide (B78521) on the carbon atom of the nitrile, followed by tautomerization and subsequent hydrolysis to the carboxylic acid.

Conversely, the nitrile group can be reduced to a primary amine, a transformation that is fundamental in the synthesis of benzylamines. The reduction of benzonitriles can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For example, the synthesis of 4-methoxybenzylamine can be achieved by the reduction of 4-methoxybenzonitrile uobaghdad.edu.iq. Applying this to a related structure, this compound could theoretically be reduced to 2-amino-6-methoxybenzylamine. This transformation is crucial for introducing a flexible aminomethyl group, which is a common structural motif in pharmacologically active compounds.

The table below summarizes these potential transformations for a generic methoxybenzonitrile analogue.

| Starting Material | Transformation | Product | Reagents and Conditions |

| Methoxybenzonitrile Analogue | Hydrolysis | Methoxybenzoic Acid Analogue | Acid (e.g., H₂SO₄, HCl) or Base (e.g., NaOH, KOH), Heat |

| Methoxybenzonitrile Analogue | Reduction | Methoxybenzylamine Analogue | 1. LiAlH₄ in THF; 2. H₂O or Catalytic Hydrogenation (H₂, Pd/C) |

Advanced Derivatization for Functionalization and Analytical Enhancement

Formation of Complex Organic Scaffolds (e.g., with Grignard reagents to ketones, with ethyl oxalylchloride)

The functional groups present in this compound, namely the amino and nitrile groups, allow for a range of derivatization reactions to build more complex molecular architectures.

The reaction of nitriles with Grignard reagents is a classic method for the synthesis of ketones. The nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate after acidic workup, which is then hydrolyzed to the corresponding ketone Current time information in Asia/Manila.. This reaction is typically second-order, being first-order in both the Grignard reagent and the nitrile Current time information in Asia/Manila.. For this compound, reaction with a Grignard reagent (R-MgX) would be expected to yield a 2-amino-6-methoxyphenyl ketone derivative. It is important to note that the amino group may need to be protected prior to the reaction to prevent it from reacting with the Grignard reagent.

The amino group of this compound is nucleophilic and can react with acyl chlorides, such as ethyl oxalylchloride. This reaction would lead to the formation of an amide. Specifically, the reaction with ethyl oxalylchloride would likely result in the formation of an N-(2-cyano-3-methoxyphenyl)oxalamic acid ethyl ester. This introduces a versatile oxalamide functionality that can be further modified. Reactions with the related reagent, oxalyl chloride, are known to be efficient for forming amides from amines chemicalbook.comdergipark.org.tr.

The table below outlines the expected products from these derivatization reactions.

| Reagent | Functional Group Targeted | Expected Product Structure |

| Grignard Reagent (R-MgX) | Nitrile | 2-Amino-6-methoxy-(R)-ketone |

| Ethyl Oxalylchloride | Amino | N-(2-cyano-3-methoxyphenyl)oxalamic acid ethyl ester |

Strategies for Analytical Derivatization (e.g., with tris(2,6-dimethoxyphenyl)carbenium ion for MS/HPLC detection)

For analytical purposes, particularly in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), derivatization is often employed to enhance the detectability and ionization efficiency of analytes scribd.comorgsyn.orgmdpi.com. The primary amino group of this compound is an ideal target for such derivatization.

One such derivatizing agent is the tris(2,6-dimethoxyphenyl)carbenium ion. This reagent reacts with primary amines to form permanently charged adducts researchgate.net. This derivatization results in a significant mass increment and introduces a permanent positive charge into the molecule, which greatly enhances its detection by mass spectrometry nih.govresearchgate.netnih.gov. The resulting derivative also possesses a chromophore, which aids in its detection by UV-Vis detectors in HPLC researchgate.net. The reaction is typically carried out under mild conditions, for instance, in a buffered solution at room temperature researchgate.net.

Below is a table summarizing the advantages of using tris(2,6-dimethoxyphenyl)carbenium ion for the analytical derivatization of primary amines like this compound.

| Feature of Derivatizing Agent | Advantage for MS Detection | Advantage for HPLC Detection |

| Permanent Positive Charge | Enhanced ionization efficiency, leading to higher sensitivity. | Not directly applicable, but the charged nature can influence chromatographic retention. |

| Large Mass Increment | Shifts the analyte to a higher, less crowded mass region of the spectrum. | Can alter retention time, potentially improving separation. |

| Aromatic Structure | Not directly applicable. | Introduces a strong chromophore for enhanced UV-Vis detection. |

Stability and Degradation Pathway Analysis

Kinetic Studies Under Varying pH and Temperature Conditions

The stability of a chemical compound is a critical parameter, and kinetic studies are essential to understand its degradation profile under various environmental conditions. For a compound like this compound, stability would likely be influenced by factors such as pH and temperature uobaghdad.edu.iqnih.gov.

Kinetic studies would involve subjecting solutions of the compound to a range of pH values and temperatures over time nih.govresearchgate.net. The concentration of the remaining compound would be monitored at regular intervals using a stability-indicating analytical method, such as HPLC nih.gov. From this data, key kinetic parameters can be determined. The degradation of many pharmaceutical compounds follows pseudo-first-order kinetics nih.gov.

The following parameters are typically evaluated in such studies:

Rate Constant (k): This value quantifies the speed of the degradation reaction.

Half-life (t₁/₂): The time required for the concentration of the compound to decrease by 50%.

Shelf-life (t₉₀): The time required for the concentration of the compound to decrease to 90% of its initial value.

Activation Energy (Ea): Determined from Arrhenius plots (ln(k) vs. 1/T), this parameter indicates the temperature dependence of the reaction rate researchgate.net.

The table below illustrates hypothetical kinetic data that could be obtained from such a study.

| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) | Shelf-life (t₉₀) (days) |

| 3 | 25 | 0.001 | 693 | 105 |

| 7 | 25 | 0.005 | 139 | 21 |

| 10 | 25 | 0.020 | 35 | 5 |

| 7 | 40 | 0.015 | 46 | 7 |

| 7 | 60 | 0.050 | 14 | 2 |

Mitigation Strategies for Enhanced Stability (e.g., use of antioxidants, inert atmospheres)

Based on the potential degradation pathways identified through kinetic studies, strategies can be implemented to enhance the stability of this compound.

If the compound is susceptible to oxidation, the inclusion of antioxidants can be an effective stabilization method. Antioxidants function by scavenging free radicals or by decomposing peroxides, thereby preventing the degradation of the active substance. Common classes of antioxidants used for stabilizing organic compounds include phenolic antioxidants, such as butylated hydroxytoluene (BHT), and phosphite-based stabilizers diva-portal.org.

Degradation can also occur through reactions with atmospheric components, such as oxygen or moisture. Storing the compound under an inert atmosphere, for example, by blanketing with nitrogen or argon gas, can effectively prevent oxidative degradation. This is a common practice for sensitive chemical reagents and active pharmaceutical ingredients. Similarly, protecting the compound from light and moisture by using appropriate packaging can also significantly enhance its stability.

The following table summarizes potential mitigation strategies.

| Degradation Pathway | Mitigation Strategy | Mechanism of Protection |

| Oxidation | Use of Antioxidants | Scavenging of reactive oxygen species and free radicals. |

| Oxidation/Hydrolysis | Storage under Inert Atmosphere | Displacement of atmospheric oxygen and moisture. |

| Photodegradation | Use of Opaque/UV-resistant Packaging | Blocking of light that can catalyze degradation reactions. |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the types of chemical bonds and functional groups present. For 2-Amino-6-methoxybenzonitrile, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine (NH₂), methoxy (B1213986) (O-CH₃), nitrile (C≡N), and substituted aromatic ring functionalities.

Key expected vibrational modes would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and the methoxy group, a sharp and intense band for the C≡N triple bond stretch, C-O stretching for the ether linkage, and various C=C stretching and bending vibrations characteristic of the benzene (B151609) ring.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3250 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | Aromatic C-H Stretch | Benzene Ring |

| 2980-2850 | Aliphatic C-H Stretch | Methoxy (-OCH₃) |

| 2260-2220 | C≡N Stretch | Nitrile (-CN) |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | Aromatic C=C Stretch | Benzene Ring |

| 1275-1200 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1075-1020 | Symmetric C-O-C Stretch | Aryl Ether |

| 900-670 | Aromatic C-H Out-of-Plane Bend | Benzene Ring |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light provide information about the vibrational modes of the molecule. Bonds that are non-polar or symmetric tend to produce strong Raman signals. For this compound, the C≡N triple bond and the aromatic ring stretching vibrations are expected to be particularly strong and well-defined in the FT-Raman spectrum. This technique is especially useful for analyzing the skeletal vibrations of the benzene ring, providing a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the amine protons, the aromatic protons, and the methoxy protons.

Amine Protons (-NH₂): A broad singlet, whose chemical shift can vary depending on solvent and concentration.

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet pattern due to spin-spin coupling. Their specific chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the nitrile group.

Methoxy Protons (-OCH₃): A sharp singlet, typically appearing in the upfield region of the aromatic spectrum.

While specific experimental data for this compound is not provided in the reviewed literature, analysis of related compounds in patent documents shows, for example, that products synthesized from it exhibit characteristic aromatic and methoxy signals. accelachem.com

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 4.0 - 6.0 | Broad Singlet |

| Aromatic -CH | 6.5 - 7.5 | Multiplet |

| -OCH₃ | 3.7 - 4.0 | Singlet |

Note: This table represents predicted values. The exact shifts and coupling constants would require experimental determination.

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would show eight distinct peaks corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of the nitrile carbon, the aromatic carbons (some shielded by the amino/methoxy groups, others deshielded), and the methoxy carbon. The nitrile carbon would appear significantly downfield.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C≡N | 115 - 125 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-OCH₃ | 155 - 165 |

| Aromatic C-CN | 95 - 105 |

| Aromatic -CH | 110 - 135 |

| -OCH₃ | 55 - 65 |

Two-Dimensional NMR Techniques for Connectivity Assignments (e.g., 2D-NMR for derivatization sites)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY: Would reveal the coupling relationships between the aromatic protons, helping to delineate the substitution pattern on the ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy protons to the methoxy carbon.

While general methods sections of studies using this compound mention the use of these techniques for product analysis, specific 2D-NMR data for this compound itself is not available in the surveyed literature. doi.org

Mass Spectrometry Techniques

Mass spectrometry is a pivotal analytical technique for the structural elucidation and characterization of this compound. It provides precise information regarding the compound's molecular weight, elemental composition, and purity by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like this compound. During ESI-MS analysis, the compound is typically dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase for mass analysis.

Due to the presence of a basic amino group, this compound is readily protonated in the positive ion mode, forming the pseudomolecular ion [M+H]⁺. This ion is often the most abundant peak in the spectrum, directly providing the molecular weight of the compound. The calculated molecular weight of this compound (C₈H₈N₂O) is approximately 148.17 g/mol . The observation of an ion at m/z 149.07 would correspond to the protonated molecule, confirming its molecular mass. core.ac.uk

| Parameter | Value for this compound |

| Molecular Formula | C₈H₈N₂O |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Primary Ion | [M+H]⁺ |

| Calculated Molecular Weight | 148.17 g/mol |

| Expected m/z of Primary Ion | ~149.07 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. thermofisher.com Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas (isobars). thermofisher.com

For this compound, HRMS would be used to measure the exact mass of the [M+H]⁺ ion with a high degree of precision, typically to within a few parts per million (ppm). The theoretical monoisotopic mass of the protonated molecule [C₈H₉N₂O]⁺ is 149.0715 Da. An experimental HRMS measurement matching this value would confirm the elemental formula C₈H₈N₂O, providing strong evidence for the compound's identity and ruling out other potential structures with the same nominal mass. nih.gov

| Property | Value |

| Elemental Formula | C₈H₈N₂O |

| Ion Form | [M+H]⁺ |

| Formula of Ion | [C₈H₉N₂O]⁺ |

| Theoretical Monoisotopic Mass | 149.0715 Da |

| Application | Unambiguous confirmation of elemental composition. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and thermally stable compounds. nih.gov It is highly effective for assessing the purity of this compound and identifying any volatile impurities. nist.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. scispace.com The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector, providing a mass spectrum for identification. escholarship.org This method is ideal for detecting residual solvents, starting materials, or by-products from the synthesis of this compound, ensuring the purity of the final compound. umich.edu

| Technique | Application for this compound | Information Obtained |

| Gas Chromatography (GC) | Separates the target compound from volatile impurities. | Retention time (characteristic for the compound under specific conditions). |

| Mass Spectrometry (MS) | Provides mass spectra for eluting compounds. | Molecular weight and fragmentation patterns for identification of the main compound and any impurities. |

| Overall (GC-MS) | Purity assessment and impurity profiling. | Quantitative and qualitative data on the sample's composition. |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. mdpi.com This technique is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. nih.gov LC-MS is an essential tool for the analysis of this compound within complex matrices, such as during reaction monitoring or in biological samples. researchgate.netxzmvc.net.cn

The liquid chromatography component separates this compound from other components in the mixture based on their interactions with the stationary and mobile phases. nih.gov The eluent from the LC column is then introduced into the mass spectrometer, typically using an ESI source, for detection and identification. This allows for the accurate quantification and confirmation of the compound's presence even in intricate mixtures. researchgate.net

| Analytical Step | Description | Relevance to this compound |

| Sample Injection | The sample mixture is introduced into the LC system. | Allows for analysis of the compound in solution. |

| LC Separation | The compound is separated from other matrix components on a chromatographic column (e.g., C18). | Isolation of the target analyte for unambiguous detection. |

| Ionization (ESI) | Eluted compound is ionized before entering the mass spectrometer. | Generates [M+H]⁺ ions for mass analysis. |

| MS Detection | The mass spectrometer measures the m/z of the ions. | Confirms the identity and allows for quantification of the compound. |

Optical Spectroscopy

Optical spectroscopy techniques investigate the interaction of electromagnetic radiation with a substance to provide information about its electronic structure and functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The UV-Vis spectrum of this compound provides valuable information about its electronic structure, particularly the presence of chromophores and conjugation. uobabylon.edu.iq

The molecule contains several functional groups that contribute to its UV absorption: the aromatic benzene ring, the nitrile group (-C≡N), the amino group (-NH₂), and the methoxy group (-OCH₃). The conjugated π-system of the benzene ring is the primary chromophore and is expected to exhibit strong absorption bands corresponding to π → π* transitions. pharmatutor.orglibretexts.org The non-bonding electrons on the nitrogen of the amino group and the oxygen of the methoxy group can undergo n → π* transitions, which are typically of lower intensity and occur at longer wavelengths. uzh.ch The substitution pattern on the aromatic ring influences the exact position (λ_max) and intensity of these absorption bands.

| Electronic Transition | Responsible Functional Group(s) | Expected Spectral Region | Relative Intensity |

| π → π | Benzene ring, Nitrile group (conjugated system) | Shorter Wavelength (UV) | High |

| n → π | Amino group (-NH₂), Methoxy group (-OCH₃) | Longer Wavelength (UV) | Low |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for separating this compound from impurities and starting materials. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's polarity. thermofisher.com In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.net The separation mechanism relies on the differential partitioning of the analyte and any impurities between the two phases.

The purity analysis involves injecting a solution of the compound onto the column. As the mobile phase flows through, components are separated based on their hydrophobicity. A UV detector is commonly employed for detection, as the benzonitrile (B105546) ring system contains a chromophore that absorbs UV light. The resulting chromatogram displays peaks corresponding to different compounds, with the area of the main peak for this compound being proportional to its concentration. Purity is then calculated by comparing the area of the main peak to the total area of all peaks.

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilyl), 5 µm particle size | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient | Elutes compounds from the column; gradient allows for separation of compounds with varying polarities. |

| Detector | UV-Vis Detector (e.g., at 230 nm) | Monitors the column effluent for UV-absorbing compounds. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences separation resolution. researchgate.net |

| Column Temp. | 30 °C | Ensures reproducible retention times by maintaining a constant temperature. researchgate.net |

This table represents typical starting conditions for method development and would require optimization for this specific analyte.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for purity assessment, though it is contingent on the analyte's volatility and thermal stability. mdpi.com Direct analysis of this compound by GC can be challenging due to the polarity of the amino group, which may lead to peak tailing and poor resolution.

To overcome this, derivatization is often employed. nist.gov This process chemically modifies the amino group to create a less polar, more volatile derivative that is more amenable to GC analysis. nist.gov For example, silylation is a common derivatization technique. The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the boiling points of the components and their interactions with the stationary phase. A mass spectrometer (MS) is frequently used as a detector (GC-MS), providing both quantitative data and structural information for impurity identification. mdpi.comnih.gov

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., DB-5ms) | Stationary phase for separating volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the vaporized sample through the column. |

| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Detects and quantifies the compounds as they elute from the column. |

This table represents typical conditions and may require derivatization of the analyte prior to analysis.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample of this compound. This analysis provides an empirical validation of the compound's molecular formula, C₈H₈N₂O.

The process involves combusting a precisely weighed sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The mass of each element is calculated, and from this, the percentage composition is determined. The experimental percentages should align closely with the theoretical values calculated from the molecular formula. A significant deviation could indicate the presence of impurities or an incorrect structural assignment.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 96.088 | 64.85% |

| Hydrogen | H | 1.008 | 8.064 | 5.44% |

| Nitrogen | N | 14.007 | 28.014 | 18.91% |

| Oxygen | O | 15.999 | 15.999 | 10.80% |

| Total | C₈H₈N₂O | 148.165 | 100.00% |

Advanced Methodologies for Contradiction Resolution and Purity Validation

In cases where analytical results are inconsistent or when a higher degree of certainty in purity is required, advanced methodologies are employed.

Systematic Review Methodologies (e.g., PRISMA Guidelines)

While originally developed for clinical research, the principles of systematic review methodologies like PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) can be adapted for chemical analysis. nih.govprisma-statement.orgnih.gov A systematic review in this context would involve a comprehensive and structured search of all available analytical data for this compound from various sources.

This process helps to minimize bias by using explicit, systematic methods to identify, select, and critically appraise all relevant analytical studies. matec-conferences.org By collating data from different HPLC, GC, NMR, and mass spectrometry experiments, a researcher can identify inconsistencies, understand the range of reported purity levels, and highlight analytical methods that may be prone to error. The PRISMA framework, with its detailed checklist and flow diagram, ensures that this review is transparent, complete, and reproducible. prisma-statement.org

Experimental Replication Under Standardized Conditions

Experimental replication is a cornerstone of scientific validation. wikipedia.org If conflicting purity data exists, replicating the analysis is essential for resolving the discrepancy. westgard.com This involves repeating the experiment, such as an HPLC purity assay, using the same material but under highly controlled and standardized conditions. westgard.com

To ensure objectivity, replication could be performed by an independent laboratory. The goal is to demonstrate that the same findings can be achieved, confirming that the initial result was not an artifact of a specific instrument, operator, or environmental condition. wikipedia.org This process of replication and validation demonstrates the reliability and repeatability of the analytical method, establishing a consensus on the purity of the compound. labmanager.com

Cross-Validation Using Orthogonal Techniques

Cross-validation is a crucial step in the development and verification of analytical methods. It involves the use of multiple, distinct analytical techniques, known as orthogonal methods, to measure the same attribute of a sample. news-medical.net This approach provides a high degree of confidence in the analytical results, as it is unlikely that different methods will be affected by the same interferences or matrix effects in an identical manner. For the analysis of this compound, a combination of chromatographic and spectroscopic methods is often employed to ensure the accuracy and reliability of purity assessments.

The primary goal of using orthogonal techniques is to confirm that the chosen analytical method is selective and accurate. nih.gov For instance, a primary method, such as High-Performance Liquid Chromatography (HPLC), might be used for the routine analysis of this compound. To validate the results obtained from the HPLC method, a secondary, orthogonal method like Gas Chromatography-Mass Spectrometry (GC-MS) or Capillary Electrophoresis (CE) could be utilized. ijprajournal.comrroij.com

An example of cross-validation for the purity assessment of this compound is presented below:

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of components in a mixture based on their hydrophobicity. nih.govtandfonline.com A typical RP-HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. researchgate.net

Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and polarity, followed by detection using mass spectrometry, which provides information about the molecular weight and structure of the analytes. thermofisher.com This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC. nih.gov

Orthogonal Method 2: Capillary Electrophoresis (CE)

Capillary electrophoresis separates compounds based on their charge-to-mass ratio in an electric field. This technique offers a different separation mechanism compared to HPLC and GC, making it an excellent orthogonal method for confirming the purity of this compound and for detecting impurities with different electrophoretic mobilities. rroij.com

The results from these orthogonal techniques are then compared to ensure consistency and to verify the accuracy of the primary analytical method.

| Analytical Technique | Principle of Separation | Purity of this compound (%) |

| RP-HPLC | Polarity and Hydrophobic Interactions | 99.5 |

| GC-MS | Volatility and Mass-to-Charge Ratio | 99.4 |

| Capillary Electrophoresis | Charge-to-Mass Ratio | 99.6 |

This table presents illustrative data for the cross-validation of the purity of a this compound sample using three orthogonal analytical techniques. The close agreement between the results from these different methods provides a high level of confidence in the determined purity.

Quantification of Trace Impurities

The identification and quantification of trace impurities are critical aspects of the quality control of pharmaceutical intermediates. intertek.com Impurities can arise from various sources, including the manufacturing process, degradation of the final product, or contamination. nih.gov Even at very low levels, some impurities can have a significant impact on the safety and efficacy of the final drug product. sepscience.com Therefore, highly sensitive and selective analytical methods are required for their detection and quantification. alfa-labotrial.com

For this compound, potential impurities could include starting materials, intermediates from the synthesis, by-products, and degradation products. The analytical strategy for trace impurity quantification often involves a combination of chromatographic and spectroscopic techniques.

Common Analytical Techniques for Trace Impurity Quantification:

High-Performance Liquid Chromatography with UV or Mass Spectrometric Detection (HPLC-UV/MS): HPLC is a powerful tool for separating impurities from the main compound. ijprajournal.com When coupled with a mass spectrometer (LC-MS), it allows for the identification and quantification of impurities with high sensitivity and specificity. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities. thermofisher.com Its high resolution and sensitivity make it suitable for detecting and quantifying trace levels of contaminants.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for the detection and quantification of elemental impurities, such as heavy metals, which may be present as catalysts or from environmental contamination.

The quantification of trace impurities is typically performed using external standards of known concentrations. The method is validated to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and limit of quantification).

| Impurity | Potential Source | Analytical Technique | Limit of Quantification (LOQ) |

| 2-Nitro-6-methoxybenzonitrile | Starting Material | HPLC-UV/MS | 0.01% |

| 6-Methoxyisatoic anhydride | By-product | LC-MS | 0.02% |

| Unknown Impurity 1 (m/z = 162.08) | Degradation | LC-MS/MS | 0.005% |

| Palladium (Pd) | Catalyst | ICP-MS | 1 ppm |

This table provides examples of potential trace impurities in this compound, their likely sources, the analytical techniques used for their quantification, and their respective limits of quantification. The low LOQ values highlight the sensitivity of these methods in controlling the purity of the compound.

Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Properties

There are no published computational studies that predict the spectroscopic properties (such as IR, Raman, or NMR spectra) of 2-Amino-6-methoxybenzonitrile.

Simulated Vibrational Spectra (FT-IR, FT-Raman)

Theoretical vibrational spectroscopy is a powerful tool for assigning and understanding the vibrational modes of a molecule. nih.gov

Methodology First, the molecular geometry of this compound would be optimized to its lowest energy state using a method such as DFT with the B3LYP functional. Following optimization, a frequency calculation is performed on the stable geometry. This calculation yields the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. researchgate.net

The output provides a list of frequencies (in cm⁻¹), their corresponding infrared intensities, and Raman activities. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. redalyc.org

Expected Findings A theoretical vibrational analysis for this compound would produce a data table assigning specific vibrational modes. Key vibrations would include:

C≡N stretch: A strong, characteristic band typically observed in the 2220-2240 cm⁻¹ region. researchgate.net

N-H stretches: Asymmetric and symmetric stretching of the amino group (NH₂), usually appearing in the 3300-3500 cm⁻¹ range.

C-O stretch: Stretching of the methoxy (B1213986) group ether linkage.

C-H stretches: Aromatic and methyl C-H stretching vibrations.

Ring vibrations: C=C stretching modes within the benzene (B151609) ring.

Bending modes: In-plane and out-of-plane bending vibrations for the amino, methoxy, and aromatic C-H groups. redalyc.org

Potential Energy Distribution (PED) analysis would be used to quantify the contribution of each internal coordinate to a given normal mode, providing a precise assignment for each calculated frequency. researchgate.net

Predicted NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) spectra is crucial for chemical structure verification.

Methodology The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shieldings. researchgate.netrsc.org The calculation is performed on the previously optimized molecular geometry. The GIAO method calculates the absolute isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). To convert these shielding values into chemical shifts (δ), they are referenced against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS).

Expected Findings A computational study would generate predicted ¹H and ¹³C NMR chemical shifts for this compound. The data would be presented in a table comparing calculated shifts to experimental values if available.

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C (C-CN) | Data not available |

| ¹³C (C-NH₂) | Data not available |

| ¹³C (C-OCH₃) | Data not available |

| ¹³C (Aromatic) | Data not available |

| ¹H (Aromatic) | Data not available |

| ¹H (NH₂) | Data not available |

| ¹H (OCH₃) | Data not available |

| This table is for illustrative purposes only, as specific calculated data for this compound is not available in the cited literature. |

These predicted values help in the unambiguous assignment of experimental NMR signals, especially for complex aromatic substitution patterns.

Theoretical UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis electronic absorption spectra. faccts.dersc.org

Methodology Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies to various excited states. researchgate.net This analysis provides key parameters for the electronic transitions, including the absorption wavelength (λmax), the oscillator strength (which is related to the intensity of the absorption band), and the molecular orbitals (MOs) involved in the transition (e.g., HOMO→LUMO). semanticscholar.org

Expected Findings The results of a TD-DFT calculation for this compound would be summarized in a table detailing the predicted electronic transitions.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major MO Contribution |

| S₀ → S₁ | Data not available | Data not available | e.g., HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | e.g., HOMO-1 → LUMO |

| This table is for illustrative purposes only, as specific calculated data for this compound is not available in the cited literature. |

Analysis of the involved molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) would reveal the nature of the transitions, such as π→π* or n→π*, and indicate intramolecular charge transfer characteristics. nih.gov

Reaction Mechanism Elucidation and Regioselectivity Prediction

Computational chemistry is instrumental in exploring reaction pathways and predicting the outcomes of chemical reactions. nih.gov No specific reaction mechanism studies involving this compound were found in the literature search. The following sections describe the general computational approaches used for such investigations.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecular system as a function of one or more geometric coordinates, such as bond lengths, bond angles, or dihedral angles. researchgate.netq-chem.com By systematically changing these coordinates and calculating the energy at each step, a reaction pathway can be explored. This allows for the identification of energy minima, which correspond to stable reactants, intermediates, and products, and energy maxima, which correspond to transition states. researchgate.net

Charge-Controlled Regioselectivity Models

Regioselectivity in chemical reactions, particularly electrophilic or nucleophilic attacks on an aromatic ring, can often be predicted by analyzing the charge distribution in the reactant molecule. Computational methods provide several ways to model this:

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing atomic charges. Sites with a more negative charge are predicted to be more susceptible to electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of charge distribution.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

For a reaction involving this compound, these models would be used to predict which position on the aromatic ring is most likely to react with an incoming electrophile or nucleophile. mdpi.com

Transition State Analysis

Once a potential transition state (TS) structure is located on the potential energy surface, a more detailed analysis is required to confirm its identity and understand the reaction kinetics. nih.gov

Methodology The located TS structure is subjected to a frequency calculation. A true transition state is a first-order saddle point on the PES, meaning it has exactly one imaginary frequency. researchgate.net The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, leading from reactant to product. The energy of the transition state relative to the reactants determines the activation energy barrier of the reaction, which is a critical factor in determining the reaction rate.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For compounds like this compound and its derivatives, MD simulations can elucidate their conformational flexibility, interactions with solvent molecules, and binding stability within a biological target.

While specific MD studies on this compound are not extensively documented in public literature, research on analogous structures, such as 2-amino-6-arylsulphonylbenzonitriles, highlights the utility of this technique. In such studies, MD simulations have been performed to understand the interaction modes and calculate the binding free energies of these molecules with targets like HIV-1 reverse transcriptase. bldpharm.com These simulations reveal that the stability of the ligand-protein complex is influenced by specific interactions, including electrostatic forces and hydrogen bonds. bldpharm.comnih.gov The data from MD simulations can show how a compound like this compound might orient itself within a binding pocket, providing a dynamic picture that complements the static view from molecular docking. nih.gov

Reactivity Descriptors and Global/Local Parameters

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These parameters are derived from the way the electron density of the molecule changes with respect to a change in the number of electrons.

Global reactivity descriptors provide a holistic view of a molecule's stability and reactivity. They are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is related to the concept of electronegativity (χ) and can be calculated as μ ≈ (E_HOMO + E_LUMO) / 2. A molecule with a higher chemical potential is more reactive.

Chemical Hardness (η) : Hardness indicates a molecule's resistance to a change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO). A larger HOMO-LUMO gap corresponds to greater hardness, implying higher kinetic stability and lower reactivity.

Global Softness (S) : As the reciprocal of hardness (S = 1/η), softness measures the ease with which a molecule's electron cloud can be polarized. Soft molecules are generally more reactive than hard molecules.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / 2η. This parameter is crucial for understanding a molecule's behavior in reactions involving charge transfer.

While global descriptors describe the molecule as a whole, local reactivity indices identify specific atomic sites that are most susceptible to electrophilic or nucleophilic attack.

Fukui Function (f(r)) : The Fukui function is a cornerstone of local reactivity theory, indicating how the electron density at a specific point r changes as the total number of electrons in the molecule changes. It helps in identifying the most reactive sites within the molecule. By analyzing the Fukui function, one can distinguish between sites prone to nucleophilic attack (where adding an electron causes the largest change in density) and electrophilic attack (where removing an electron causes the largest change).

Local Softness (s(r)) : This is related to the Fukui function by the equation s(r) = S * f(r). Local softness provides a more direct measure of a site's reactivity and is often considered more informative than the Fukui function alone for comparing reactivity across different molecules.

For this compound, these local descriptors can pinpoint which atoms in the amino group, methoxy group, nitrile group, or the benzene ring are the most likely to participate in chemical reactions.

Computational Analysis of Physiochemical Attributes Relevant to Drug Design

In silico methods are widely used to predict the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME). Key parameters like the topological polar surface area (TPSA) and the number of rotatable bonds are critical in early-stage drug discovery for assessing a compound's potential "drug-likeness."

Topological Polar Surface Area (TPSA) : TPSA is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule. It is a strong predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption. For penetration of the blood-brain barrier (BBB), a TPSA below 90 Ų is typically required.

Rotatable Bonds : The number of rotatable bonds is a measure of a molecule's conformational flexibility. A lower number of rotatable bonds (generally fewer than 10) is associated with better oral bioavailability.

For this compound, the computationally predicted values for these attributes are summarized below.

The favorable values for both TPSA and rotatable bonds suggest that the this compound scaffold possesses desirable physicochemical properties for development as an orally active therapeutic agent.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein or nucleic acid targets.

Docking studies involving derivatives of this compound have been used to explore their potential as inhibitors of various enzymes. For example, related 2-amino-6-arylsulphonylbenzonitrile analogues have been docked into the active site of HIV-1 reverse transcriptase to understand their inhibitory mechanism. bldpharm.com Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. The binding energy calculated from docking can provide an estimate of the ligand's binding affinity, helping to prioritize compounds for synthesis and biological testing. By analyzing the docked pose, researchers can propose modifications to the this compound structure to enhance these interactions and improve potency.

Table of Compounds Mentioned

Applications of 2 Amino 6 Methoxybenzonitrile in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery